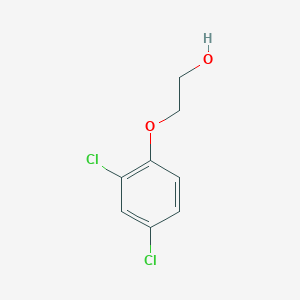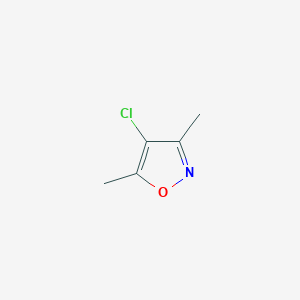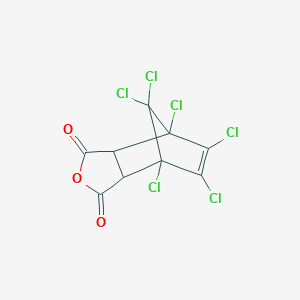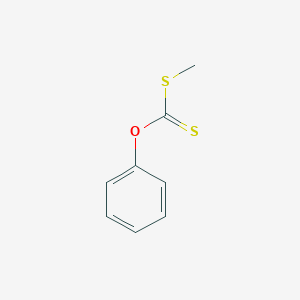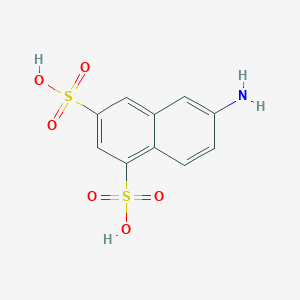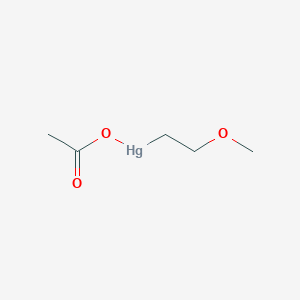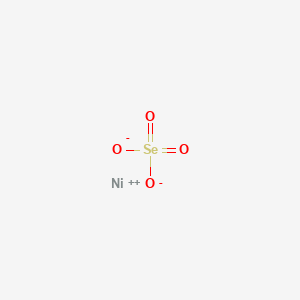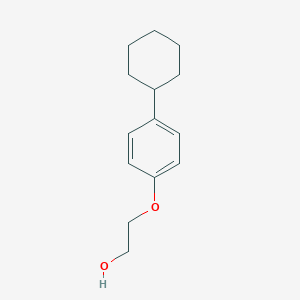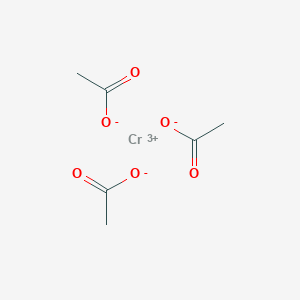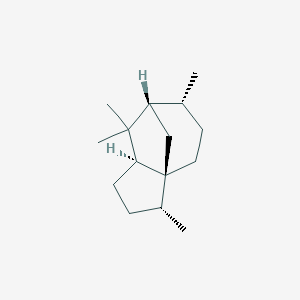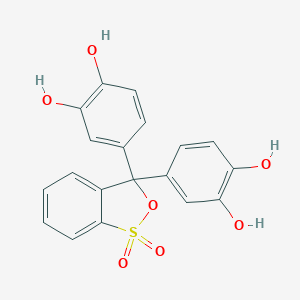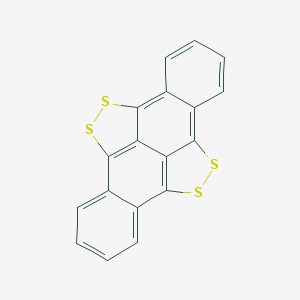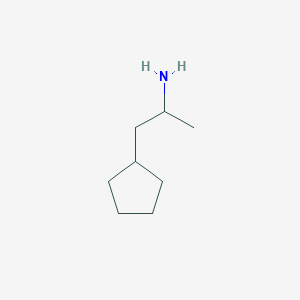
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt (UDP-Glc) is a nucleotide sugar that plays a crucial role in various biochemical processes. It is an essential intermediate in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. UDP-Glc is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In
Wirkmechanismus
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties from Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt to acceptor molecules, such as proteins, lipids, and other carbohydrates. This results in the formation of glycosidic bonds and the synthesis of glycans. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt also acts as a donor of glucose moieties for the synthesis of polysaccharides, such as starch and cellulose.
Biochemische Und Physiologische Effekte
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has various biochemical and physiological effects. It is involved in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. Glycans play crucial roles in cell adhesion, signaling, and immune response. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In addition, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins.
Vorteile Und Einschränkungen Für Laborexperimente
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has several advantages for lab experiments. It is a stable and readily available substrate for various glycosyltransferases. It is also a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins. However, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has some limitations for lab experiments. It is relatively expensive compared to other substrates, and its synthesis requires specialized enzymes and equipment.
Zukünftige Richtungen
There are several future directions for research on Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt. One direction is the study of the biosynthesis and regulation of glycans, and the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response. Another direction is the development of new methods for the synthesis of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and its derivatives, and the optimization of existing methods. Furthermore, the application of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt in biotechnology and medicine, such as the synthesis of glycosides and glycoproteins with therapeutic potential, is an important area of research.
Synthesemethoden
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt can be synthesized enzymatically from uridine triphosphate (UTP) and glucose-1-phosphate (Glc-1-P) by the enzyme UDP-glucose pyrophosphorylase (UGPase). UGPase catalyzes the transfer of Glc-1-P to UTP, resulting in the formation of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and pyrophosphate (PPi).
Wissenschaftliche Forschungsanwendungen
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is widely used in scientific research as a substrate for various enzymes involved in glycobiology. It is also used as a precursor for the synthesis of glycosides, glycolipids, and glycoproteins. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is an important tool for studying the biosynthesis and regulation of glycans, as well as the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response.
Eigenschaften
CAS-Nummer |
14656-80-5 |
|---|---|
Produktname |
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt |
Molekularformel |
C15H23N2NaO17P2 |
Molekulargewicht |
588.28 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);/q;+1/p-1/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1 |
InChI-Schlüssel |
DUAFLAJOJQGVNQ-NVLFUPLVSA-M |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+] |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+] |
Andere CAS-Nummern |
14656-80-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



